Methyl 6-cyano-2-fluoro-3-methoxybenzoate
Overview
Description
Methyl 6-cyano-2-fluoro-3-methoxybenzoate: is an organic compound with the molecular formula C10H8FNO3 and a molecular weight of 209.18 g/mol . It is characterized by the presence of a cyano group, a fluoro substituent, and a methoxy group attached to a benzoate core. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 6-cyano-2-fluoro-3-methoxybenzoate typically begins with commercially available starting materials such as 2-fluoro-3-methoxybenzoic acid.
Reaction Steps:
Industrial Production Methods:
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The fluoro and methoxy groups on the aromatic ring can undergo nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Products with different substituents replacing the fluoro or methoxy groups.
Hydrolysis: 6-cyano-2-fluoro-3-methoxybenzoic acid.
Reduction: Methyl 6-amino-2-fluoro-3-methoxybenzoate.
Scientific Research Applications
Methyl 6-cyano-2-fluoro-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-cyano-2-fluoro-3-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electrophile, while the fluoro and methoxy groups can influence the compound’s lipophilicity and binding affinity .
Comparison with Similar Compounds
Methyl 6-cyano-2-chloro-3-methoxybenzoate: Similar structure but with a chloro substituent instead of fluoro.
Methyl 6-cyano-2-fluoro-3-hydroxybenzoate: Similar structure but with a hydroxy group instead of methoxy.
Methyl 6-cyano-2-fluoro-3-ethoxybenzoate: Similar structure but with an ethoxy group instead of methoxy.
Uniqueness:
Methyl 6-cyano-2-fluoro-3-methoxybenzoate is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the fluoro group enhances its stability and reactivity, while the methoxy group influences its solubility and interaction with biological targets .
Properties
IUPAC Name |
methyl 6-cyano-2-fluoro-3-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c1-14-7-4-3-6(5-12)8(9(7)11)10(13)15-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGMFBQBMPPEBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C#N)C(=O)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30739937 | |
Record name | Methyl 6-cyano-2-fluoro-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30739937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007455-29-9 | |
Record name | Methyl 6-cyano-2-fluoro-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30739937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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